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Compound of Interest

Compound Name: 7-methoxy-1H-quinazolin-4-one

Cat. No.: B7780224

Get Quote

Executive Summary & Compound Profile
The purity of 7-methoxyquinazolin-4(3H)-one is the rate-limiting quality factor in downstream

API synthesis.[1][2][3] As a planar, electron-deficient heterocycle, it exhibits strong

intermolecular ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

-

stacking, resulting in a high melting point (>250°C) and poor solubility in standard organic
solvents.[2]

This protocol details a thermodynamically controlled recrystallization designed to remove two

specific classes of impurities:[1][2]

Regioisomers: 5-methoxy or 8-methoxy isomers (trace byproducts from nitration/cyclization).

[1][2][3]

Unreacted Precursors: 2-amino-4-methoxybenzoic acid or formamide derivatives.[1][2][3]
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Physicochemical Profile
Property Data Notes

CAS Number 16064-24-7

Molecular Formula

ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703=""

class="inline ng-star-inserted">

Molecular Weight 176.17 g/mol

Melting Point 256–258 °C

Literature varies (244–258°C);

higher range indicates higher

purity.[3][4]

Solubility (RT)
DMSO (High), DMF (High),

EtOH (Low), Water (Insoluble)

pKa ~7.10 (Predicted)
Weakly acidic N-H proton.[1][2]

[3]

Solvent Selection Strategy
The choice of solvent is dictated by the "High-Melting Heterocycle" rule: Solubility must be

induced by disrupting intermolecular H-bonds at high temperatures, without degrading the

methoxy ether linkage.[1][2][3]

Primary System: Ethanol (EtOH) / Water[1][2][5]
Mechanism: Ethanol solubilizes the organic core at reflux (78°C), while water acts as an

antisolvent to lower the dielectric constant upon cooling, forcing precipitation.[1][2]

Pros: "Green" solvent class, easy removal (low BP), minimal risk of ether cleavage.[1][2]

Cons: Requires high dilution (approx. 20-30 volumes) due to low solubility.[1][2]

Alternative System: Glacial Acetic Acid (AcOH) /
Water[1][2]
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Mechanism: AcOH protonates the N-3 position or forms H-bonds with the carbonyl,

drastically increasing solubility.[1][2][3] Water is added to the hot solution to reach saturation.

[1][2]

Pros: Extremely high recovery yield; low solvent volume required (5-10 volumes).[1][2][3]

Cons: Traces of acid must be rigorously removed to prevent interference in subsequent

coupling reactions (e.g., chlorination with

).

Detailed Experimental Protocol
Safety Warning:Quinazolinones are bioactive intermediates.[1][2][3][5] Wear full PPE.[1][2][3]

Perform all steps in a fume hood. Glacial acetic acid is corrosive.[2][3]

Method A: The Ethanol Reflux (Recommended for >95%
Purity Feeds)[1][2]
Step 1: Dissolution[1][2][3][6][7]

Charge a round-bottom flask (RBF) with 10.0 g of crude 7-methoxyquinazolin-4(3H)-one.

Add 200 mL of Ethanol (absolute).

Heat the suspension to reflux (80°C) with vigorous magnetic stirring.

Observation: The solid will likely not dissolve completely yet.[1][2]

Slowly add DMF (Dimethylformamide) dropwise through the condenser until the solution

becomes clear. Note: Usually 5-10% v/v DMF is sufficient to break the crystal lattice.[1][3]

Step 2: Hot Filtration (Critical)[1][2]
While maintaining reflux, add 0.5 g of Activated Carbon to adsorb colored impurities.[1][2]

Stir for 10 minutes.

Prepare a pre-heated Büchner funnel with a celite pad.
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Filter the hot solution rapidly into a clean, pre-heated Erlenmeyer flask.

Why? If the filtrate cools during this step, the product will crash out on the filter paper,

leading to yield loss.[1][2]

Step 3: Crystallization[1][2]
Reheat the filtrate to dissolve any premature precipitate.[1][2][3]

Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours.

Optional: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation[1][2][3]
Filter the white crystalline needles using vacuum filtration.[1][2][3]

Wash the cake with 2 x 20 mL of cold Ethanol.

Dry in a vacuum oven at 50°C for 6 hours.

Method B: The Acetic Acid Reprecipitation
(Recommended for Dirty/Oily Crude)[1][2]

Dissolve: Suspend 10.0 g crude solid in 50 mL Glacial Acetic Acid. Heat to 90-100°C.[1][2][3]

The solid should dissolve readily.[1][2]

Filter: Perform hot filtration if insoluble particles (inorganic salts) are present.[1][2]

Precipitate: While maintaining the temperature at ~80°C, slowly add Water dropwise.[1][2]

Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed.[1][2]

Cool: Allow the mixture to cool slowly to room temperature. The product will crystallize as

dense prisms.[1][2]

Wash: Filter and wash copiously with Water (to remove acid) followed by cold Methanol (to

dry).[1][2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://www.senovaph.com/products/detail/62.html
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://www.senovaph.com/products/detail/62.html
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://www.senovaph.com/products/detail/62.html
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://www.senovaph.com/products/detail/62.html
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://pubchem.ncbi.nlm.nih.gov/compound/162012-72-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420183/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7780224?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process Workflow (Graphviz)
Crude 7-methoxyquinazolin-4(3H)-one

(Purity < 95%)

Select Solvent System
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Standard Purity

Method B: AcOH/Water
(For high impurity load)

Low Purity / Oily

Reflux in EtOH
Add DMF dropwise until clear

Heat in Glacial AcOH (90°C)
Add Water to turbidity

Hot Filtration
(Remove Carbon/Insolubles)

Controlled Cooling
(RT -> 4°C)

Vacuum Filtration & Wash

Vacuum Dry (50°C, 6h)

Pure Product
(MP: 256-258°C)
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b7780224/docs?utm_src=pdf-body-img#application-note-high-purity-recrystallization-of-7-methoxyquinazolin-4-3h-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7780224?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Decision tree and workflow for the purification of 7-methoxyquinazolin-4(3H)-one.[1]

[2][3]

Quality Control & Troubleshooting
Analytical Specifications

Test Acceptance Criteria Method

Appearance
White to off-white crystalline

powder
Visual

Melting Point
256°C – 258°C (Sharp range <

2°C)
Capillary Method

HPLC Purity > 99.5% Area
C18 Column, ACN/Water

Gradient

1H-NMR
Confirm methoxy peak at

3.8-3.9 ppm

DMSO-

Troubleshooting Guide
Problem: "Oiling Out" (Liquid phase separation instead of crystals).

Cause: Cooling too fast or solvent mixture is too polar.[1][2][3]

Fix: Reheat to dissolve the oil.[1][2] Add a seed crystal.[1][2][3] Cool much slower (wrap

flask in foil/towel).

Problem: Low Yield (<60%).

Cause: Too much solvent used (product remains in mother liquor).[1][2]

Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to

harvest a "second crop."

Problem: Melting Point is Low (e.g., 245°C).

Cause: Wet solvent trapped in lattice or isomeric impurity.[1][2][3][8]
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Fix: Dry at higher temp (60°C) under high vacuum.[1] If MP persists low, repeat

recrystallization using Method B.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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